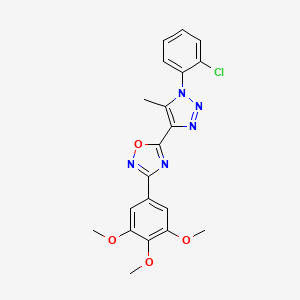
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN5O4 and its molecular weight is 427.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the pharmacological properties of both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound by reviewing synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a triazole ring linked to an oxadiazole moiety via a phenyl group. The synthesis typically involves cyclization reactions that can vary based on substituents on the phenyl rings. The following table summarizes key structural components:
| Component | Structure | Description |
|---|---|---|
| Triazole | Triazole | A five-membered ring containing three nitrogen atoms. Known for antifungal and anticancer properties. |
| Oxadiazole | Oxadiazole | A five-membered ring with two nitrogen atoms and one oxygen atom. Exhibits diverse biological activities. |
Anticancer Properties
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.95 µM to 49.85 µM . The mechanism of action often involves the inhibition of tubulin polymerization or interference with cellular signaling pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazoles are well-known for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis . The presence of the oxadiazole ring may enhance this activity by providing additional modes of interaction with microbial targets.
Case Studies
- Antitumor Activity : In a study involving various triazole derivatives, it was found that compounds similar to our target molecule exhibited significant cytotoxicity against several cancer cell lines. For example, a derivative demonstrated an IC50 value of 26 µM against breast cancer cells .
- Mechanism of Action : A recent investigation into the mechanism revealed that certain derivatives inhibit Aurora-A kinase activity, crucial for cell cycle regulation in cancer cells. This inhibition was linked to enhanced apoptosis in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents on the Phenyl Rings : Electron-donating groups on the phenyl rings tend to enhance biological activity.
- Ring Modifications : Alterations in the oxadiazole or triazole rings can lead to variations in potency and selectivity against different biological targets.
Properties
IUPAC Name |
5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4/c1-11-17(23-25-26(11)14-8-6-5-7-13(14)21)20-22-19(24-30-20)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZDVTXWVQZZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














